molecular formula C26H27FN4O5 B2388735 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide CAS No. 877632-31-0

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide

Cat. No. B2388735
M. Wt: 494.523
InChI Key: WKAHJJZSRAMLTI-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

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Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural features. Tools like X-ray crystallography and NMR spectroscopy are often used for this purpose.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This includes its reactivity with other compounds, the conditions required for these reactions, and the products formed.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity/basicity, reactivity, stability, etc.).


Scientific Research Applications

Catalytic Activity in Chemical Synthesis

N,N'-Bisoxalamides, such as BFMO, have been shown to enhance the catalytic activity in Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This method enables the coupling of a broad range of (hetero)aryl bromides with various amines at relatively low temperatures, offering a pathway to pharmaceutically important building blocks (Bhunia, Kumar, & Ma, 2017).

Sigma-1 Receptor Ligands

N-benzyl alkyl ether piperazine derivatives have been synthesized and evaluated for their binding profiles at sigma1 and sigma2 receptors, revealing highly potent and selective ligands. Such compounds, including N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine, show promise in the development of sigma1 receptor positron emission tomography radiotracers, indicating potential applications in neurodegenerative disease research (Moussa et al., 2010).

Antidepressant and Anxiolytic Activities

Compounds structurally related to the query molecule have been synthesized and evaluated for their antidepressant and antianxiety activities, demonstrating significant potential at specific dosages. This suggests their applicability in the development of new therapeutic agents for treating depression and anxiety disorders (Kumar et al., 2017).

Antimicrobial Activity

Derivatives of piperazine, including those with benzoxazine and benzothiophene structures, have been synthesized and shown to exhibit antimicrobial activity against various bacterial strains. This highlights their potential as lead compounds in the development of new antimicrobial agents (Mishra & Chundawat, 2019).

Fluorescent Logic Gates

Compounds incorporating a piperazine receptor and naphthalimide fluorophore have been designed as fluorescent logic gates, demonstrating the ability to reconfigure between TRANSFER and AND logic based on solvent polarity. Such molecules may serve as tools for probing cellular microenvironments, suggesting applications in biological imaging and diagnostics (Gauci & Magri, 2022).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related aspects.


Future Directions

This involves speculating on potential future research directions, applications, or improvements related to the compound.


Please note that the availability of this information can vary greatly depending on how well-studied the compound is. For a less-known compound, much of this information may not be available. In such cases, experimental studies would be needed to gather this information.


properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27FN4O5/c27-19-4-6-20(7-5-19)30-9-11-31(12-10-30)21(22-2-1-13-34-22)16-29-26(33)25(32)28-15-18-3-8-23-24(14-18)36-17-35-23/h1-8,13-14,21H,9-12,15-17H2,(H,28,32)(H,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKAHJJZSRAMLTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4)C5=CC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27FN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide

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